molecular formula C7H14O2 B12533471 Hept-3-ene-1,2-diol

Hept-3-ene-1,2-diol

Cat. No.: B12533471
M. Wt: 130.18 g/mol
InChI Key: ODEOVZOBLABBOL-SNAWJCMRSA-N
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Description

Hept-3-ene-1,2-diol is an organic compound with the molecular formula C7H14O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and an alkene, indicating the presence of a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-3-ene-1,2-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-3-yne. The reaction proceeds as follows:

    Hydroboration: Hept-3-yne is treated with borane (BH3) to form an organoborane intermediate.

    Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Hept-3-ene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond can be reduced to form heptane-1,2-diol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products:

    Oxidation: Hept-3-ene-1,2-dione or hept-3-ene-1-al.

    Reduction: Heptane-1,2-diol.

    Substitution: Hept-3-ene-1,2-dichloride or hept-3-ene-1,2-dibromide.

Scientific Research Applications

Hept-3-ene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of hept-3-ene-1,2-diol depends on the specific reaction or application. In oxidation reactions, the hydroxyl groups are typically the reactive sites, undergoing electron transfer to form carbonyl compounds. In biological systems, its mechanism of action may involve interactions with cellular membranes or enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Hept-3-ene-1,2-diol can be compared with other similar compounds, such as:

    Hept-3-ene-1,7-diol: Similar structure but with hydroxyl groups at different positions.

    Heptane-1,2-diol: Lacks the double bond, making it less reactive in certain chemical reactions.

    Hept-3-ene-1,2-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different reactivity and applications.

Uniqueness: this compound’s combination of hydroxyl groups and a double bond makes it a versatile compound in organic synthesis and industrial applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity further highlight its uniqueness.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(E)-hept-3-ene-1,2-diol

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h4-5,7-9H,2-3,6H2,1H3/b5-4+

InChI Key

ODEOVZOBLABBOL-SNAWJCMRSA-N

Isomeric SMILES

CCC/C=C/C(CO)O

Canonical SMILES

CCCC=CC(CO)O

Origin of Product

United States

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